molecular formula C22H28N2O5S B2585189 N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941911-33-7

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2585189
CAS No.: 941911-33-7
M. Wt: 432.54
InChI Key: HLHIIXVJXRXVSW-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acylation reactions. The specific synthetic route may vary, but a common approach includes:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Acylation: The final step involves the acylation of the piperidine derivative with 3-methoxybenzyl and 4-methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide:

    Other Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide share structural similarities but differ in their functional groups and biological activities.

Uniqueness

This compound stands out due to its specific combination of methoxybenzyl and methoxyphenyl groups, which may confer unique properties and applications compared to other piperidine derivatives.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-19-9-11-21(12-10-19)30(26,27)24-13-4-3-7-18(24)15-22(25)23-16-17-6-5-8-20(14-17)29-2/h5-6,8-12,14,18H,3-4,7,13,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHIIXVJXRXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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